N-(5-Aminomethyl-2-methoxy-phenyl)-acetamide hydrochloride
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Overview
Description
“(5-Aminomethyl-2-methoxy-phenyl)-acetic acid ethyl ester” is a chemical compound . Its molecular formula is C12H17NO3 .
Molecular Structure Analysis
The molecular structure of “(5-Aminomethyl-2-methoxy-phenyl)-acetic acid ethyl ester” consists of 12 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “(5-Aminomethyl-2-methoxy-phenyl)-acetic acid ethyl ester” include its molecular weight (223.27), melting point, boiling point, and density .Scientific Research Applications
Metabolism and Environmental Impact
Comparative Metabolism of Chloroacetamide Herbicides : A study comparing the metabolism of chloroacetamide herbicides in human and rat liver microsomes highlights the metabolic pathways and potential environmental and health impacts of these compounds. The research indicates that certain chloroacetamide herbicides are metabolized differently by humans and rats, implicating the role of specific cytochrome P450 isoforms in these processes (Coleman, Linderman, Hodgson, & Rose, 2000).
Drug Synthesis and Antimalarial Activity
Synthesis and Antimalarial Activity : Research on the synthesis of antimalarial compounds demonstrates the importance of acetamide derivatives in developing therapeutic agents. A study explored the synthesis, antimalarial activity, and quantitative structure-activity relationships of tebuquine and related compounds, emphasizing the role of acetamide structures in enhancing antimalarial efficacy (Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, & Worth, 1986).
Antioxidant Properties
Action of Phenolic Derivatives as Antioxidants : A study on the antioxidant properties of phenolic compounds, including acetaminophen and its derivatives, sheds light on the role of these compounds in inhibiting lipid peroxidation and acting as peroxyl radical scavengers. This research provides insights into the potential therapeutic applications of acetamide derivatives as antioxidants (Dinis, Maderia, & Almeida, 1994).
Green Chemistry Applications
Green Synthesis of N-(3-Amino-4-methoxyphenyl)acetamide : In the field of green chemistry, the development of environmentally friendly synthetic methods for acetamide derivatives is crucial. A study focused on the catalytic hydrogenation for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide highlights the advancement in catalyst development and the importance of sustainable chemical processes (Zhang, 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[5-(aminomethyl)-2-methoxyphenyl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-7(13)12-9-5-8(6-11)3-4-10(9)14-2;/h3-5H,6,11H2,1-2H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDILCPUMFHDSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)CN)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Aminomethyl-2-methoxy-phenyl)-acetamide hydrochloride |
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